Cas no 7461-41-8 (4-chloro-N-(propan-2-yl)benzamide)

4-chloro-N-(propan-2-yl)benzamide structure
7461-41-8 structure
Product Name:4-chloro-N-(propan-2-yl)benzamide
CAS No:7461-41-8
MF:C10H12ClNO
MW:197.661381721497
CID:979464
PubChem ID:24045
Update Time:2025-04-19

4-chloro-N-(propan-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-(propan-2-yl)benzamide
    • 4-chloro-N-propan-2-ylbenzamide
    • 4-Chlor-N-isopropyl-benzamid
    • 4-chloro-N-(1-methylethyl)benzamide
    • 4-chloro-N-isopropylbenzamide
    • AI3-14647
    • Benzamide, 4-chloro-N-(1-methylethyl)-
    • BENZAMIDE, p-CHLORO-N-ISOPROPYL-
    • BRN 2047392
    • N-Isopropyl 4-chlorobenzamide
    • N-isopropyl-4-chlorobenzamide
    • N-Isopropyl-p-chlor-benzamid
    • NSC404991
    • p-Chlor-N-isopropylbenzoesaeureamid
    • p-Chloro-N-isopropylbenzamide
    • SureCN8185351
    • DTXSID00225594
    • A8TTQ5Q7EA
    • MWWJUXGMIOUFOP-UHFFFAOYSA-N
    • 7461-41-8
    • N-Isopropyl-p-chlorobenzamide
    • Z31385854
    • AKOS002161965
    • 10.14272/MWWJUXGMIOUFOP-UHFFFAOYSA-N
    • 4-chloro-N-isopropyl benzamide
    • doi:10.14272/MWWJUXGMIOUFOP-UHFFFAOYSA-N
    • SCHEMBL8185351
    • AB01332079-02
    • 4-chloro-N-isopropyl-benzamide
    • NSC-404991
    • MFCD00774455
    • NSC 404991
    • NCGC00339701-01
    • DB-342200
    • STK873800
    • MDL: MFCD00774455
    • Inchi: 1S/C10H12ClNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)
    • InChI Key: MWWJUXGMIOUFOP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NC(C)C)=O

Computed Properties

  • Exact Mass: 197.06086
  • Monoisotopic Mass: 197.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 43.09
  • LogP: 2.86910
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.